molecular formula C11H10BrN B14259143 2-(4-Bromophenyl)-1-methyl-1H-pyrrole CAS No. 253668-84-7

2-(4-Bromophenyl)-1-methyl-1H-pyrrole

Cat. No.: B14259143
CAS No.: 253668-84-7
M. Wt: 236.11 g/mol
InChI Key: LXYWXDAAPFEKJV-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-methyl-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a bromophenyl group at the 2-position and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1-methyl-1H-pyrrole typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 1-methylpyrrole.

    Condensation Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with 1-methylpyrrole in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Cyclization: The resulting intermediate undergoes cyclization to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Solvents such as toluene or dichloromethane may be used, and the reactions are typically carried out under inert atmosphere to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1-methyl-1H-pyrrole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding 2-(4-bromophenyl)-1-methylpyrrolidine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide (NaNH2) or thiourea can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution: Products include 2-(4-aminophenyl)-1-methyl-1H-pyrrole or 2-(4-mercaptophenyl)-1-methyl-1H-pyrrole.

    Oxidation: Products include pyrrole-2,5-dione derivatives.

    Reduction: Products include 2-(4-bromophenyl)-1-methylpyrrolidine.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1-methyl-1H-pyrrole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1-methyl-1H-pyrrole
  • 2-(4-Fluorophenyl)-1-methyl-1H-pyrrole
  • 2-(4-Methylphenyl)-1-methyl-1H-pyrrole

Uniqueness

2-(4-Bromophenyl)-1-methyl-1H-pyrrole is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in substitution reactions compared to its chloro, fluoro, and methyl analogs. Additionally, the bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets .

Properties

CAS No.

253668-84-7

Molecular Formula

C11H10BrN

Molecular Weight

236.11 g/mol

IUPAC Name

2-(4-bromophenyl)-1-methylpyrrole

InChI

InChI=1S/C11H10BrN/c1-13-8-2-3-11(13)9-4-6-10(12)7-5-9/h2-8H,1H3

InChI Key

LXYWXDAAPFEKJV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C2=CC=C(C=C2)Br

Origin of Product

United States

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